![molecular formula C16H18N2O3S B4848933 N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4848933.png)
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide, also known as MMB or NSC 348948, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MMB is a small molecule that belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide may act through a similar mechanism. In addition, N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce pain in animal models. N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to regulate the expression of certain genes involved in cancer and inflammation. However, the exact biochemical and physiological effects of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide.
Future Directions
There are several future directions for the study of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide may also have applications in other fields of medicine, such as neurology and psychiatry. Another direction is to optimize the synthesis method of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide to improve its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide. Overall, the study of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has the potential to lead to the development of novel therapeutics for a variety of diseases.
Scientific Research Applications
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticancer, anti-inflammatory, and analgesic properties. N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been tested against several cancer cell lines, including breast, lung, and prostate cancer, and has demonstrated significant cytotoxicity. In addition, N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
4-(methanesulfonamido)-N-[(3-methylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-3-5-13(10-12)11-17-16(19)14-6-8-15(9-7-14)18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWRHGGOUFKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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